Lersivirine (UK-453,061) is a next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the pyrazole family [, , , ]. Its unique binding interaction within the reverse transcriptase binding pocket distinguishes it from first-generation NNRTIs [, ]. This distinct binding mode grants Lersivirine potent antiviral activity against both wild-type HIV-1 and several clinically significant NNRTI-resistant strains, including those with K103N and Y181C mutations [, , ].
A mild, efficient, and low-temperature palladium-catalyzed cyanation of (hetero)aryl halides and triflates has been reported for the synthesis of Lersivirine []. This method allows for the cyanation of various (hetero)aryl halides and triflates using 2–5 mol % catalyst loadings at temperatures ranging from room temperature to 40 °C [].
Lersivirine exhibits structural similarities to other NNRTIs, specifically capravirine, which belongs to the imidazole family [, ]. Research comparing Lersivirine with its pyrazole and imidazole isomers highlighted its superior pharmacological and pharmacokinetic profile []. Computational studies employing the molecular mechanics generalized Born surface area (MM-GBSA) method have been used to analyze the binding affinity of Lersivirine to HIV-1 reverse transcriptase, including various drug-resistant mutants []. These studies revealed crucial insights into the molecular interactions governing Lersivirine's potency against different HIV-1 strains [].
Lersivirine exerts its antiviral activity by binding to the HIV-1 reverse transcriptase enzyme at a site distinct from the binding site of nucleoside reverse transcriptase inhibitors [, ]. This interaction inhibits the enzyme's activity, thereby preventing the conversion of viral RNA into DNA and hindering viral replication [, , ]. Its unique binding site contributes to its activity against HIV-1 strains resistant to first-generation NNRTIs [, , ].
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: